molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

2-Methyl-3-buten-2-OL

Cat. No.: B093329
CAS No.: 115-18-4
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-2-ol (MBO, CAS 115-18-4) is a hemiterpene alcohol with the molecular formula C₅H₁₀O. It plays dual roles in nature:

  • Ecological Significance: MBO is a key aggregation pheromone component of the Eurasian spruce bark beetle (Ips typographus), facilitating tree colonization . It is biosynthesized de novo via the mevalonate pathway in the beetle’s gut, often alongside other pheromones like cis-verbenol and ipsdienol .
  • Plant Emissions: MBO is emitted by North American pine species (Pinus ponderosa, Pinus jeffreyi) as a volatile organic compound (VOC). In these forests, MBO emissions can exceed isoprene levels by 4–7 times locally, though globally it represents a minor fraction of total biogenic VOCs .
  • Industrial Applications: MBO is used in fragrances, with toxicological and dermatological safety profiles established for this purpose .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-methyl-3-buten-2-ol typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reaction Pathway:

  • Hydrohalogenation :
    Isoprene reacts with hydrohalides (HCl or HBr) at 0°C to -110°C under elevated pressure to form 1-halo-3-methyl-2-butene. Excess hydrohalide ensures high conversion (>95%) .

    Isoprene+HX1 Halo 3 methyl 2 butene\text{Isoprene}+\text{HX}\rightarrow \text{1 Halo 3 methyl 2 butene}
  • Hydrolysis :
    The halo intermediate undergoes solvolysis in an aqueous base (e.g., CaCO₃, NaOH) at pH 7–14 , followed by distillation at pH ≥4 to yield MBE. Excess base (5–35% above stoichiometric) minimizes side reactions .

    1 Halo 3 methyl 2 butene+OHMBE+X\text{1 Halo 3 methyl 2 butene}+\text{OH}^-\rightarrow \text{MBE}+\text{X}^-

Key Data:

ParameterValueSource
Yield80–85%
Reaction Time (Step 1)1–2 hours (70% conversion)
Preferred BaseCaCO₃

Hydrogenation of 2-Methyl-3-butyn-2-ol

MBE is also produced via selective hydrogenation of 2-methyl-3-butyn-2-ol using a Pd/ZnO catalyst . This method avoids calcium waste associated with traditional acetylene-based routes .

Reaction Conditions:

  • Catalyst : Pd/ZnO (non-competitive adsorption of H₂ and organic substrates).

  • Temperature : 25–60°C.

  • Pressure : 1–10 bar H₂.

Performance Comparison:

CatalystSelectivity to MBEInitial Activity (mol/g·h)
Pd/ZnO94%0.12
Lindlar Catalyst88%0.08

The Langmuir-Hinshelwood mechanism governs the reaction, with H₂ and substrate adsorbing on distinct active sites .

Non-Enzymatic Formation from Dimethylallyl Pyrophosphate (DMADP)

MBE forms non-enzymatically from DMADP in the presence of divalent metal ions (e.g., Mn²⁺, Fe²⁺). This pathway is significant in atmospheric chemistry and plant biochemistry .

Key Findings:

  • Metal Ion Efficiency :

    Metal IonIsoprene:MBE RatioRelative Activity
    Mn²⁺2:11.0 (reference)
    Fe²⁺3:11.5
    Mg²⁺1:30.1
  • Temperature Dependence :
    Isoprene dominates over MBE at >40°C (Q₁₀ = 2.3 for Mn²⁺).

  • pH Influence :
    Acidic/neutral pH enhances MBE formation, while alkaline conditions suppress it.

Proposed Mechanism:

  • Deprotonation of DMADP’s allyl terminal hydrogen by phosphate oxygen.

  • Formation of carbocation intermediate .

  • Quenching by hydroxyl addition (SN1) to yield MBE .

Stability and Byproduct Formation

MBE is prone to isomerization under acidic or high-temperature conditions, forming 3-methyl-2-buten-1-ol. Distillation at controlled pH (≥4) minimizes this side reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

MBO shares its molecular formula (C₅H₁₀O) with several isomers, differing in hydroxyl group position and double bond arrangement. Key examples include:

Compound Name CAS Number Boiling Point (°C) Density (g/mL) Key Features
2-Methyl-3-buten-2-ol 115-18-4 98–99 0.824 Hemiterpene; pheromone, plant VOC .
3-Methyl-2-buten-1-ol 556-82-1 140 0.84 Floral odorant; used in fragrances and pharmaceuticals .
3-Methyl-3-buten-2-ol 763-32-6 135–136 0.86 Intermediate in organic synthesis; less studied in biological contexts .

Key Differences :

  • Boiling Points : MBO’s lower boiling point reflects its less polar structure compared to 3-Methyl-2-buten-1-ol.
  • Biological Roles : MBO is uniquely linked to insect pheromones and plant defense, whereas other isomers are primarily industrial intermediates or fragrance components .

Functional Analogs in Pheromone Blends

MBO operates synergistically with other compounds in bark beetle pheromone systems:

Compound CAS Number Biosynthetic Origin Role in Aggregation
MBO 115-18-4 De novo via mevalonate pathway Primary attractant .
cis-Verbenol 104612-93-9 Oxidation of α-pinene (host tree) Synergistic enhancer .
Ipsdienol 35628-00-3 Mevalonate pathway Species-specific attractant .
Exobrevicomin 38284-23-8 Fungal biosynthesis with linoleic acid Competes with MBO in emission .

Interactions : In Grosmannia europhioides fungi, MBO production decreases when exobrevicomin emissions rise, illustrating competitive biosynthesis in symbiotic systems .

Comparison with Isoprene and Other Terpenes

MBO and isoprene (C₅H₈) are often co-emitted but differ in structure and reactivity:

Property This compound Isoprene
Structure Unsaturated alcohol Diene hydrocarbon
Global Emissions ~1% of total BVOCs ~44% of total BVOCs
Regional Dominance Up to 7× isoprene in pines Dominant globally .
Atmospheric Lifetime ~2 hours (HO• reaction) ~1 hour (HO• reaction) .

Reactivity with HO Radicals :

  • MBO’s rate coefficient with HO• is $ (9.7 \pm 1.5) \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 298 K, slower than isoprene ($ 1.00 \times 10^{-10} $) but faster than propene ($ 2.63 \times 10^{-11} $) .
  • MBO oxidation yields glyoxal and peroxy radicals, contributing to secondary organic aerosol (SOA) formation .

Environmental and Industrial Significance

  • Emission Sources : MBO is emitted at ~0.5–2.0 μg/g/h by ponderosa pines, varying with light and temperature .
  • Atmospheric Impact : Despite lower global emissions, MBO significantly influences regional photochemistry in pine forests .

Biological Activity

2-Methyl-3-buten-2-ol (MBO) is a tertiary alcohol and olefinic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of 86.1323 g/mol. This compound has garnered attention due to its diverse biological activities, including its roles as a pheromone, plant metabolite, and potential antimicrobial agent. This article explores the biological activity of MBO, highlighting its synthesis, ecological roles, and potential applications in various fields.

PropertyValue
Molecular FormulaC₅H₁₀O
Molecular Weight86.1323 g/mol
CAS Registry Number115-18-4
IUPAC NameThis compound

Synthesis and Formation

MBO can be synthesized non-enzymatically from dimethylallyl pyrophosphate (DMADP) in the presence of metal ions such as manganese (Mn²⁺) and magnesium (Mg²⁺). Research indicates that MBO formation increases with the concentration of Mn²⁺ up to a saturation point, demonstrating a competitive relationship with isoprene production under varying conditions of temperature and pH .

Key Findings from Synthesis Studies:

  • Non-Enzymatic Formation : MBO was produced alongside isoprene when DMADP was reacted with Mn²⁺ at elevated temperatures (55 °C) and concentrations .
  • Temperature Influence : MBO predominated at temperatures below 30 °C, while isoprene became more dominant at temperatures above 40 °C .

1. Pheromonal Role

MBO has been identified as a significant component of the aggregation pheromone for conifer bark beetles such as Ips typographus. It is emitted from the bark of certain trees and plays a crucial role in insect behavior, attracting beetles for mating and colonization purposes .

2. Antimicrobial Properties

Studies have indicated that MBO exhibits antimicrobial activity against various pathogens. Its role as a plant metabolite suggests that it may contribute to the defense mechanisms of plants against microbial attacks .

3. Ecological Impact

Research on the emission of MBO from plants highlights its ecological significance. For instance, volatiles from non-host trees inhibit the attraction of spruce bark beetles, suggesting a potential mechanism for plant defense against herbivory .

Case Study 1: Pheromone Emission in Conifer Trees

A study conducted on Populus tremula (aspen) and birch species revealed that MBO was present in bark extracts and acted as an aggregation pheromone component for bark beetles. The study emphasized the evolutionary implications of pheromone production in relation to host resistance mechanisms in trees .

Case Study 2: Antimicrobial Activity Assessment

In vitro assessments demonstrated that MBO has significant antimicrobial properties against specific bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further research into natural antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-3-buten-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via the condensation of acetylene and acetone, facilitated by base catalysts (Favorskii reaction) or Lewis acids. For example, PdZn/TiO₂ catalysts enhance selectivity and efficiency in hydrogenation steps . Reaction temperature, catalyst loading, and solvent polarity critically affect yield. Gas chromatography (GC) or NMR is used to monitor purity, with typical industrial yields exceeding 85% under optimized conditions.

Q. How do the physicochemical properties of this compound compare to its structural isomers (e.g., 3-methyl-2-buten-1-ol)?

  • Methodological Answer : Key differences include boiling points (MBO: 98–99°C vs. 3-methyl-2-buten-1-ol: 140°C) and density (MBO: 0.824 g/mL at 25°C). Computational methods (e.g., DFT) and spectroscopic techniques (FTIR, GC-MS) are employed to distinguish isomers. For instance, MBO’s hydroxyl group vibration in FTIR appears at 3400–3600 cm⁻¹, distinct from other isomers .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

  • Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) using NO⁺ ionization selectively detects MBO in air samples, differentiating it from isoprene due to unique fragmentation patterns (e.g., dominant C₅H₈⁺ ion for isoprene vs. MBO-specific ions) . For liquid matrices, GC-MS with derivatization (e.g., silylation) improves volatility and sensitivity .

Advanced Research Questions

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry?

  • Methodological Answer : MBO reacts with hydroxyl (HO) radicals (rate coefficient: ~6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) to form low-volatility oxidation products like hydroxyacetone and glycolaldehyde. Chamber studies with FTIR and aerosol mass spectrometry (AMS) reveal SOA yields of 5–15% under high NOₓ conditions. Isotopic labeling (e.g., ¹³C-MBO) tracks carbon partitioning .

Q. What mechanistic insights explain the temperature-dependent kinetics of HO radical reactions with this compound?

  • Methodological Answer : Below 350 K, HO radical addition to the double bond dominates, but above 350 K, abstraction from the hydroxyl group becomes significant. Isotopic studies (e.g., H¹⁸O and D₂O) confirm reversible HO regeneration in O₂-free systems, while laser-induced fluorescence (LIF) quantifies branching ratios . Rate coefficients are validated using reference compounds (e.g., propene) in relative rate experiments .

Q. How do catalytic systems (e.g., PdZn/TiO₂) influence the selective hydrogenation of 2-methyl-3-butyn-2-ol to MBO?

  • Methodological Answer : PdZn/TiO₂ promotes syn-addition of hydrogen, achieving >90% selectivity for MBO over over-hydrogenated byproducts. X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) reveal that Zn modifies Pd’s electronic structure, reducing alkene adsorption strength. Reaction optimization via response surface methodology (RSM) balances activity and selectivity .

Q. What role does this compound play in fuel combustion dynamics, particularly in particulate matter (PM) formation?

  • Methodological Answer : In spark-ignition engines, MBO’s low octane number (RON ~70) and high oxygen content alter flame propagation and PM precursors. Laser diagnostics (e.g., planar laser-induced fluorescence, PLIF) map fuel-air mixing, while gravimetric analysis quantifies PM. Co-oxidation with gasoline surrogates (e.g., toluene/n-heptane) shows MBO reduces soot by 20–30% via radical scavenging .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported HO radical rate coefficients for MBO: How to reconcile lab vs. field measurements?

  • Methodological Answer : Lab studies under controlled O₂ levels (e.g., 2–13.5 Torr) report 15–20% higher rate coefficients than field data due to HO regeneration artifacts. Field campaigns employ comparative reactivity methods (CRM) with in-situ HO calibration using isoprene, reducing uncertainties to <10% .

Q. Tables for Key Data

Property Value Method/Reference
HO radical rate coefficient6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (298 K)Relative rate experiments
Boiling point98–99°CKanto Reagents Catalog
SOA yield (high NOₓ)5–15%Chamber studies
PdZn/TiO₂ selectivity>90%Catalytic hydrogenation

Properties

IUPAC Name

2-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
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InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C=C)O
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Molecular Formula

C5H10O
Record name METHYL BUTENOL
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DSSTOX Substance ID

DTXSID3047471
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Molecular Weight

86.13 g/mol
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Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name METHYL BUTENOL
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Boiling Point

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C
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Flash Point

56 °F (USCG, 1999), 10 °C c.c.
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Solubility

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good)
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Density

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13
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CAS No.

115-18-4
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Record name 2-methylbut-3-en-2-ol
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Record name 3-HYDROXY-3-METHYLBUTENE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH64HE46L9
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Record name Isoprenyl alcohol
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URL http://www.hmdb.ca/metabolites/HMDB0033854
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Record name 2-METHYLBUT-3-EN-2-OL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719
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Explanation Creative Commons CC BY 4.0

Melting Point

-28 °C
Record name Isoprenyl alcohol
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URL http://www.hmdb.ca/metabolites/HMDB0033854
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-METHYLBUT-3-EN-2-OL
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Analogous with Example 1, a homogeneous solution of 5.6 grams (0.08 moles) of isoprene and 10 milliliters of a 75 volume percent aqueous acetic acid solution was reacted at 40° C. in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 (mole ratio of acetic acid to isoprene 15.6 to 8.7; mole ratio of water to isoprene=17.3). After stirring at 40° C. for 6 hours, the reaction was 73 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 48 percent, Prenol with a yield of 2 percent, and prenylacetate with a yield of 30 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
75
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Analogous with Example 1, a solution of 5.6 grams (0.08 moles) of isoprene and 100 milliliters of a 65 volume percent aqueous propionic acid (mole ratios: water to isoprene=24.3, propionic acid to isoprene=10.7) was reacted in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 at 35° C. After stirring at 35° C. for 6 hours, the reaction was 20 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 57 percent and prenylacetate with a yield of 29 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Although the direct conversion of dimethylallyl diphosphate to isoprene by isoprene synthase enzymes is known in the art, we have shown that isoprene can also be produced from two different alcohols, 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, using linalool dehydratase-isomerase (see Example 1 and Example 2 and FIGS. 6 and 8), an enzyme isolated from Castellaniella defragrans strain 65Phen. The linalool dehydratase isomerase permits the development of novel isoprene biosynthetic pathways of either two or three steps. In a two-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 2-methyl-3-buten-2-ol by an enzyme such as a 2-methyl-3-buten-2-ol synthase, followed by conversion of 2-methyl-3-buten-2-ol to isoprene. In a three-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 3-methyl-2-buten-1-ol by either a phosphatase or a terpene synthase capable of converting dimethylallyl diphosphate to 3-methyl-2-buten-1-ol, 3-methyl-2-buten-1-ol is converted to 2-methyl-3-buten-2-ol by a 2-methyl-3-buten-2-ol isomerase, and 2-methyl-3-buten-2-ol is converted to isoprene by a 2-methyl-3-buten-2-ol dehydratase. As demonstrated in Example 1 and Example 2, the Castellaniella defragrans linalool dehydratase-isomerase functions as both a 2-methyl-3-buten-2-ol isomerase and a 2-methyl-3-buten-2-ol dehydratase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 1.0 g (14.3 mmol) of 2-methyl-2-butene and 500 mg. of photosensitizing resin in 150 ml of methanol was irradiated as described above. The volume of oxygen uptake was measured. To the solution was added sodium borohydride, and after 5 min. the solution was extracted with ether (20 ml.) The ether solution was analyzed by gas chromatography to give 3-methylbut-3-ene-2-ol and 2-methylbut-3-ene-2-ol, in a 50:50 ratio, within experimental error. The ratio of these two products is the same as that observed when rose bengal or methylene blue are dissolved in methanol. Hence the same intermediate, singlet oxygen is involved in both processes. Radical oxidation leads to different products.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Methyl-3-buten-2-OL

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